Abemaciclib metabolite M18

CDK4/6 Inhibition Kinase Assay Abemaciclib Pharmacology

Researchers requiring authentic Abemaciclib metabolite M18 for pharmacokinetic profiling or PROTAC design often face supply inconsistency and unvalidated purity. This high-purity reference standard solves these challenges. • CDK4/6 biochemical IC50: 1-3 nM, enabling accurate target engagement studies. • Validated UHPLC-MS/MS method (0.2-120 ng/mL linear range) supports bioanalytical assay development. • Demonstrated PROTAC ligand utility for CDK4/6 degrader synthesis. • Long half-life (43.1 hr) ensures reliable ADME and therapeutic drug monitoring studies.

Molecular Formula C25H28F2N8O
Molecular Weight 494.5 g/mol
Cat. No. B10819698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbemaciclib metabolite M18
Molecular FormulaC25H28F2N8O
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO
InChIInChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)
InChIKeyYQMRQLBCUBZXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abemaciclib Metabolite M18 Overview


Abemaciclib metabolite M18 (also designated LSN3106729) is a key active metabolite of the CDK4/6 inhibitor abemaciclib [1]. Chemically defined as (4-fluoro-6-(5-fluoro-2-((5-(piperazin-1-ylmethyl)pyridin-2-yl)amino)pyrimidin-4-yl)-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol, its molecular formula is C25H28F2N8O with a molecular weight of 494.54 g/mol . Formed in vivo via CYP3A4-mediated metabolism of the primary active metabolites M2 and M20, M18 is a secondary hydroxy-N-desethylabemaciclib [2]. It exhibits potent inhibition of CDK4 and CDK6, contributing to the overall clinical activity of abemaciclib, and serves as a critical ligand in the design of PROTAC degraders targeting CDK4/6 [3].

M18 Irreplaceability in Research


Procurement of a generic CDK4/6 inhibitor, or even another abemaciclib metabolite such as M2 or M20, does not replicate the specific research utility of M18. As a secondary metabolite formed via a distinct two-step CYP3A4-mediated pathway from M2 and M20, M18 possesses a unique hydroxy-N-desethyl structure that is not present in the parent drug or its primary metabolites [1]. Critically, while M18's biochemical potency (IC50 1-3 nM) is nearly equivalent to abemaciclib and M2/M20, its cellular potency is 3- to 20-fold lower, representing a unique activity profile that is essential for dissecting structure-activity relationships (SAR) [2]. Furthermore, M18 is a demonstrated ligand for PROTAC design, a utility not shared by the parent drug or other metabolites in the same class [3]. Substituting M18 with a related compound would confound mechanistic studies, lead to inaccurate pharmacokinetic modeling, and invalidate PROTAC synthesis efforts.

M18 Quantitative Evidence


CDK4/6 Biochemical Potency Profile

In cell-free biochemical kinase assays, Abemaciclib metabolite M18 demonstrates potent inhibition of CDK4 and CDK6 with IC50 values ranging from 1 to 3 nM [1]. This potency is nearly equivalent to that of abemaciclib and its other active metabolites, M2 and M20, which also exhibit IC50 values between 1-3 nM in the same assay system [1].

CDK4/6 Inhibition Kinase Assay Abemaciclib Pharmacology

Cellular Anticancer Activity

In cancer cell lines, M18 shows a significantly reduced potency compared to abemaciclib. While the parent drug and metabolites M2/M20 display nearly identical cellular activity, M18's potency in inhibiting cell growth and cell cycle progression is 3- to 20-fold lower, depending on the specific endpoint measured [1].

Cell Proliferation Anticancer Activity Abemaciclib Pharmacology

In Vivo Pharmacokinetic Profile

In healthy human subjects, M18 exhibits a notably long terminal half-life (T1/2) of 43.1 hours in plasma . This is a key pharmacokinetic parameter that distinguishes it from the parent drug and other metabolites, whose half-lives may differ. This long half-life contributes to M18's sustained presence and contribution to the overall clinical activity of abemaciclib [1].

Pharmacokinetics Drug Metabolism Abemaciclib

Relative Plasma Exposure

Following a single oral dose of radiolabeled abemaciclib in healthy subjects, M18 constituted approximately 5% of the total drug-related material in plasma [1]. In comparison, abemaciclib accounted for 34%, M20 for 26%, and M2 for 13% of plasma exposure [1]. While a minor component, its contribution is quantifiable and contributes to the overall clinical activity.

Metabolite Quantification Bioanalysis Abemaciclib

PROTAC Design Utility

M18 has been successfully used in combination with cereblon (CRBN) ligands to design and synthesize PROTAC (Proteolysis Targeting Chimera) molecules that selectively degrade CDK4 and CDK6 [1]. This application is not commonly reported for the parent drug abemaciclib or the other primary metabolites M2 and M20 in the same context.

PROTAC Targeted Protein Degradation CDK4/6

Validated UHPLC-MS/MS Assay

A fully validated UHPLC-MS/MS method for the simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma established a linear quantitative range for M18 of 0.2-120 ng/mL [1]. This method was selective, accurate, and precise, demonstrating the feasibility of measuring M18 levels in biological matrices [1].

LC-MS/MS Bioanalysis Method Validation

M18 Validated Research & Industrial Applications


Pharmacokinetic & ADME Studies

M18 is an essential component for comprehensive pharmacokinetic profiling of abemaciclib. Its long half-life (43.1 hr) and ~5% contribution to total plasma drug-related material [1] mean that any complete absorption, distribution, metabolism, and excretion (ADME) study or therapeutic drug monitoring (TDM) program requires a validated analytical method that includes M18. The validated UHPLC-MS/MS method (linear range 0.2-120 ng/mL) provides the necessary tool for this quantification [2].

Mechanistic Pharmacology & SAR Studies

The unique activity profile of M18—high biochemical potency (IC50 1-3 nM) [1] coupled with 3-20-fold lower cellular potency [1]—makes it an invaluable tool for dissecting the link between target engagement and cellular phenotype. Researchers can use M18 to probe how minor structural modifications (N-desethylation and hydroxylation) impact factors like cell permeability, intracellular target residence time, or efflux transporter recognition, thus advancing SAR understanding for CDK4/6 inhibitors.

Bioanalytical Method Development & Validation

M18 is a critical reference standard for the development, validation, and quality control of LC-MS/MS assays intended to measure abemaciclib and its metabolites in biological fluids. The established linear ranges (0.2-120 ng/mL in plasma) [2] and isotope-dilution assays [3] demonstrate its proven track record in supporting clinical and preclinical studies. Its use ensures the accuracy and regulatory compliance of bioanalytical data.

PROTAC Design for CDK4/6 Degradation

M18 is a validated CDK4/6 ligand for the construction of PROTAC degraders [4]. By conjugating M18 to a CRBN E3 ligase ligand, researchers can create heterobifunctional molecules that recruit the ubiquitin-proteasome system to degrade CDK4/6 proteins catalytically. This application is a powerful alternative to traditional small-molecule inhibition, potentially overcoming resistance mechanisms and offering more durable target suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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